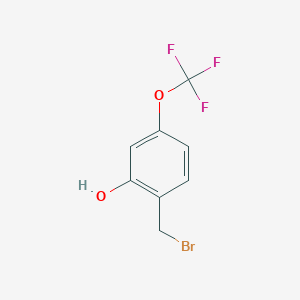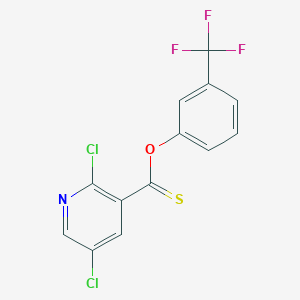
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate is a chemical compound with the molecular formula C13H6Cl2F3NOS. It is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring and a dichloropyridine moiety linked through a carbothioate group. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate typically involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 2,5-dichloropyridine-3-thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified using industrial-scale chromatography or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbothioate group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)phenyl isothiocyanate
- 2,5-Dichloropyridine-3-thiol
- 3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-sulfonate
Uniqueness
3-(Trifluoromethyl)phenyl 2,5-dichloropyridine-3-carbothioate is unique due to its combination of a trifluoromethyl group and a dichloropyridine moiety linked through a carbothioate group. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C13H6Cl2F3NOS |
|---|---|
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
O-[3-(trifluoromethyl)phenyl] 2,5-dichloropyridine-3-carbothioate |
InChI |
InChI=1S/C13H6Cl2F3NOS/c14-8-5-10(11(15)19-6-8)12(21)20-9-3-1-2-7(4-9)13(16,17)18/h1-6H |
Clave InChI |
ZFSVRHHAVDPUOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(=S)C2=C(N=CC(=C2)Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12858886.png)
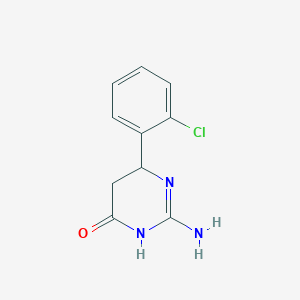


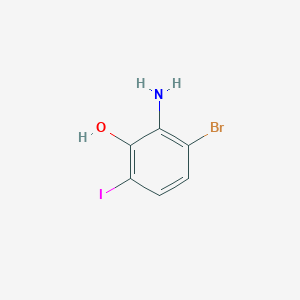
![(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12858927.png)
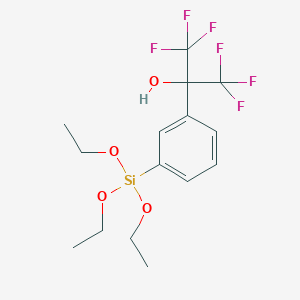
![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12858945.png)
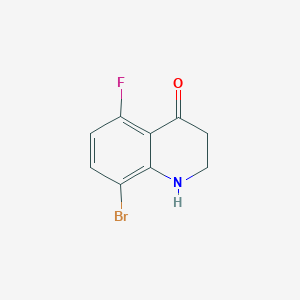


![3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12858964.png)
![Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12858968.png)
